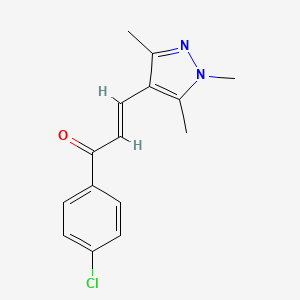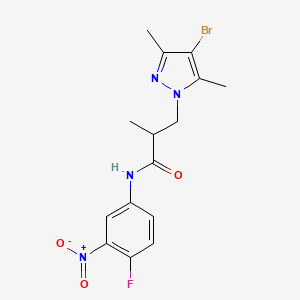![molecular formula C14H14BrCl2N3O B10948494 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B10948494.png)
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, an ethyl linker, and a dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst.
Attachment of the ethyl linker: The brominated pyrazole is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl linker.
Coupling with 2,4-dichlorobenzamide: The final step involves coupling the ethylated pyrazole with 2,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Substituted pyrazole derivatives.
Oxidation reactions: Oxidized derivatives of the compound.
Reduction reactions: Reduced derivatives of the compound.
Hydrolysis: 2,4-dichlorobenzoic acid and 4-bromo-3,5-dimethyl-1H-pyrazole-1-ethylamine.
Scientific Research Applications
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Chemical synthesis:
Mechanism of Action
The mechanism of action of N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the biological system being studied.
Comparison with Similar Compounds
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide can be compared with other similar compounds, such as:
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzamide: This compound has a chlorine atom instead of a bromine atom on the pyrazole ring, which may affect its reactivity and biological activity.
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-difluorobenzamide: This compound has fluorine atoms instead of chlorine atoms on the benzamide moiety, which may influence its chemical properties and interactions with biological targets.
N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,4-dichlorobenzylamine: This compound has a benzylamine group instead of a benzamide group, which may alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14BrCl2N3O |
|---|---|
Molecular Weight |
391.1 g/mol |
IUPAC Name |
N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H14BrCl2N3O/c1-8-13(15)9(2)20(19-8)6-5-18-14(21)11-4-3-10(16)7-12(11)17/h3-4,7H,5-6H2,1-2H3,(H,18,21) |
InChI Key |
BOPJDTDCQCZTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-{[(6-bromonaphthalen-2-yl)oxy]methyl}furan-2-yl)methylidene]-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10948411.png)
![2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948423.png)
![1-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea](/img/structure/B10948425.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide](/img/structure/B10948433.png)
![1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10948435.png)
![2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948439.png)
![7-Methyl-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948440.png)


![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10948453.png)
![4,5-dibromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10948468.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948474.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B10948484.png)
